molecular formula C7H5ClO2 B095410 2-Chloro-6-hydroxybenzaldehyde CAS No. 18362-30-6

2-Chloro-6-hydroxybenzaldehyde

Cat. No. B095410
Key on ui cas rn: 18362-30-6
M. Wt: 156.56 g/mol
InChI Key: MVTWVXYIKIVAOJ-UHFFFAOYSA-N
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Patent
US09012457B2

Procedure details

Potassium hydroxide (10 g) was added slowly to a stirred solution of 2-chloro-6-fluoro-benzaldehyde (14.0 g, 88.3 mmol) in dimethylsulfoxide (20 mL) at 0° C., the reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was diluted with water (100 mL) and acidified to pH 2 with concentrated HCl. The precipitates were filtered, washed with water (2×100 mL) and dried over anhydrous sodium sulfate, to give a residue which was used directly in the next step. Yield: 8.5 g (62%). 1H NMR (400 MHz, CDCl3) δ ppm 6.85-7.02 (m, 2H) 7.39-7.47 (m, 1H) 10.41 (s, 1H) 11.95 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8](F)[C:5]=1[CH:6]=[O:7].Cl>CS(C)=O.O>[Cl:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([OH:1])[C:5]=1[CH:6]=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give a residue which

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=C(C=O)C(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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